N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide
Description
Properties
IUPAC Name |
N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]-N-(2-morpholin-4-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N5O3/c1-26-10-6-19-16-18(4-5-20(19)26)21(28-8-2-3-9-28)17-25-23(30)22(29)24-7-11-27-12-14-31-15-13-27/h4-5,16,21H,2-3,6-15,17H2,1H3,(H,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNBMQPUTDIRES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCCN3CCOCC3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 1-methylindoline, pyrrolidine, and morpholine derivatives. These intermediates are then subjected to condensation reactions with oxalyl chloride to form the oxalamide structure. The reaction conditions often include the use of organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using automated reactors and stringent quality control measures. The process would be optimized for yield and purity, often involving purification steps like recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
“N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the indoline or pyrrolidine rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Derivatives
The following analysis compares N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide with analogous compounds based on structural features, metabolic pathways, and safety profiles derived from the evidence.
Structural Comparison
Key Observations :
- The target compound’s indoline and pyrrolidine groups distinguish it from other oxalamides, which often feature aromatic or heterocyclic substituents (e.g., pyridine, benzodioxole).
- Morpholinoethyl and pyrrolidinyl groups may enhance solubility compared to purely aromatic analogs (e.g., Compound 10) .
Key Observations :
- Oxalamide derivatives with aromatic substituents (e.g., No. 1768) exhibit resistance to amide hydrolysis, suggesting metabolic stability .
- Safety thresholds (NOEL) for structurally related compounds vary widely (8–100 mg/kg bw/day), highlighting the impact of substituents on toxicity .
Biological Activity
N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic compound belonging to the oxalamide family, which has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This article delves into the biological activity of this compound, highlighting relevant research findings, potential mechanisms of action, and implications for therapeutic applications.
Structural Characteristics
The compound features a unique molecular structure characterized by the following components:
- Indolinyl Group : The 1-methylindolin-5-yl moiety is known for its ability to interact with various biological targets, including G protein-coupled receptors (GPCRs).
- Pyrrolidine and Morpholino Moieties : These groups can enhance solubility and bioavailability, potentially influencing pharmacokinetics.
- Oxalamide Functional Group : Commonly associated with kinase inhibitors, suggesting possible inhibitory effects on various kinases involved in cellular signaling pathways.
| Component | Description |
|---|---|
| Indolinyl | Potential GPCR interaction |
| Pyrrolidine | Enhances solubility and bioavailability |
| Morpholino | May improve pharmacokinetic properties |
| Oxalamide | Associated with kinase inhibition |
Pharmacological Potential
Research indicates that compounds containing oxalamide structures often exhibit significant biological activities, including:
Case Studies
Several studies have explored the biological activity of related compounds within the oxalamide class:
- Inhibition Studies : A series of oxalamide derivatives were synthesized and tested for their inhibitory effects on various enzymes. For instance, a related compound exhibited an IC50 value of 0.09 μM against neuraminidase, outperforming established inhibitors like oseltamivir . This suggests that this compound could similarly exhibit potent inhibitory activity.
- Cell Line Studies : In vitro studies on other indole-based compounds have shown significant cytotoxic effects against cancer cell lines, indicating that the indoline structure may enhance the compound's therapeutic potential against malignancies.
The precise mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Enzyme Inhibition : Binding to active sites of kinases or other enzymes, thereby modulating their activity.
- Receptor Modulation : Interacting with GPCRs or other membrane-bound receptors to influence signaling pathways critical for cell survival and proliferation.
Q & A
Q. Advanced: How to resolve discrepancies between crystallographic data and spectroscopic results?
If inconsistencies arise (e.g., NMR vs. X-ray), re-examine sample purity via HPLC and ensure crystallographic data refinement using software like SHELXL . Dynamic effects in solution (e.g., conformational flexibility) may explain NMR-crystallography mismatches; molecular dynamics simulations can model these variations . Cross-validate with IR spectroscopy to confirm functional group integrity .
Basic: What are key considerations for optimizing the synthesis of this oxalamide derivative?
Synthesis requires multi-step reactions with strict control of temperature (e.g., 0–80°C for amide coupling) and solvent choice (e.g., DMF or THF for polar intermediates) . Purification via column chromatography or recrystallization is essential to isolate high-purity products . Monitor reaction progress using TLC and LC-MS .
Q. Advanced: How to address low yields due to unstable intermediates?
Introduce protective groups (e.g., Boc for amines) during synthesis to stabilize reactive intermediates . Optimize microwave-assisted synthesis to reduce reaction times and side reactions . For moisture-sensitive steps, employ Schlenk techniques under inert atmospheres .
Basic: What biological targets are hypothesized for this compound?
The compound’s indoline and morpholinoethyl groups suggest interactions with GPCRs or kinases , common targets for oxalamides . Preliminary studies on analogs indicate potential anticancer activity via apoptosis pathways .
Q. Advanced: How to design a structure-activity relationship (SAR) study to identify critical substituents?
Systematically modify substituents (e.g., pyrrolidine vs. piperidine) and assess activity via in vitro assays (e.g., cell viability assays). Use molecular docking to predict binding affinities to targets like EGFR or Bcl-2 . Compare pharmacokinetic properties (e.g., logP) to correlate structural changes with bioavailability .
Basic: How to analyze conflicting bioactivity data between in vitro and in vivo models?
Discrepancies may arise from metabolic instability or poor pharmacokinetics . Perform ADME assays to evaluate metabolic pathways (e.g., CYP450 interactions) . Use proteomics to identify off-target binding in vivo . Validate in vitro results with 3D cell cultures to better mimic physiological conditions .
Q. Advanced: What computational tools can reconcile bioactivity contradictions?
Apply systems pharmacology models to integrate in vitro/in vivo data and predict network-level effects . Machine learning algorithms (e.g., Random Forest) can identify hidden variables (e.g., solubility thresholds) impacting efficacy .
Basic: What factors influence the compound’s chemical stability?
Stability is pH-dependent: amide bonds may hydrolyze under acidic/basic conditions . Temperature-sensitive degradation requires storage at –20°C under desiccation . Assess stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) .
Q. Advanced: How to stabilize the compound for in vivo delivery?
Formulate as a nanoparticle (e.g., PLGA encapsulation) to protect against enzymatic degradation . Introduce prodrug modifications (e.g., ester prodrugs) to enhance plasma stability .
Basic: What methods are used to study target binding interactions?
Surface plasmon resonance (SPR) quantifies binding kinetics (e.g., KD values) . Isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS) . Fluorescence polarization assays assess competitive binding .
Q. Advanced: How to resolve low-affinity interactions in binding assays?
Use biolayer interferometry (BLI) for real-time monitoring of weak interactions . Enhance sensitivity with radioligand binding assays (e.g., ³H-labeled analogs) .
Basic: How to validate analytical methods for quantifying this compound?
For purity, use HPLC with UV/Vis detection (λ = 254 nm) and confirm via HRMS . Validate linearity (R² > 0.99), LOD/LOQ, and precision (%RSD < 2%) per ICH guidelines .
Q. Advanced: How to address matrix effects in biological samples?
Apply matrix-matched calibration and internal standards (e.g., deuterated analogs) for LC-MS quantification . Use solid-phase extraction (SPE) to remove interfering biomolecules .
Basic: What structural features are prioritized in SAR studies?
Focus on electron-donating groups (e.g., methyl on indoline) for enhanced binding and polar substituents (e.g., morpholinoethyl) for solubility . Replace pyrrolidine with azetidine to assess ring size effects .
Q. Advanced: How to integrate high-throughput screening (HTS) in SAR?
Use DNA-encoded libraries to screen 10⁴–10⁶ analogs . Combine flow chemistry for rapid synthesis with automated bioassays (e.g., 384-well plate cytotoxicity screens) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
